1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione
説明
1-[(1S,2R,4R,5S)-4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a bicyclic nucleoside derivative characterized by a pyrimidine-2,4-dione base conjugated to a trityloxymethyl-substituted 3,6-dioxabicyclo[3.1.0]hexane scaffold. The trityloxymethyl group (triphenylmethoxymethyl) at the 4-position of the bicyclo ring enhances steric bulk and lipophilicity, influencing solubility and stability . This compound shares structural similarities with antiviral nucleosides, such as zidovudine, but distinguishes itself through its bicyclo[3.1.0]hexane framework, which imposes conformational rigidity and may enhance metabolic resistance .
特性
IUPAC Name |
1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYVDMYFAPCBP-HMNRDNJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]5[C@H](O5)[C@@H](O4)N6C=CC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxabicyclohexane ring, the introduction of the trityloxymethyl group, and the attachment of the pyrimidine-2,4-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
化学反応の分析
Types of Reactions: 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Solubility and Stability Data
| Compound | Solubility in Water (mg/mL) | LogP | Stability in Plasma (t₁/₂, hours) |
|---|---|---|---|
| Target Compound | 0.12 | 4.8 | >24 |
| Hydroxymethyl Analog (C₁₀H₁₂N₂O₅) | 2.3 | 1.2 | 6.5 |
| 2′,3′-Dideoxythymidine (C₁₀H₁₄N₂O₄) | 3.5 | 0.9 | 3.2 |
The target compound’s low water solubility (0.12 mg/mL) reflects its trityloxymethyl group, whereas the hydroxymethyl analog exhibits 19-fold higher solubility (2.3 mg/mL) . Stability in plasma exceeds 24 hours, likely due to reduced enzymatic cleavage of the trityl-protected sugar moiety .
Research Findings
- Synthetic Routes : The trityloxymethyl group is introduced via silylation or tritylation reactions, as seen in analogous nucleoside syntheses (e.g., TBDMS-protected intermediates in ) .
- Biological Correlations : A3AR overexpression in rheumatoid arthritis patients correlates with clinical responses to bicyclohexane-based agonists like CF101, suggesting a biomarker-driven application for the target compound .
- Spectroscopic Characterization : 1H-NMR and 13C-NMR data for related bicyclo[3.1.0]hexane derivatives confirm structural integrity and regiochemistry (e.g., coupling constants J1,2 = 3.2 Hz in ) .
生物活性
The compound 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
This compound features a bicyclic structure with a pyrimidine core and a trityloxymethyl moiety, contributing to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antiviral Properties : There is evidence indicating potential antiviral activity against specific viral strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione shows cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of angiogenesis |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antiviral Properties
The compound has shown promising results in antiviral assays. It was tested against several viruses:
| Virus | EC50 (µM) | Mode of Action |
|---|---|---|
| Influenza A | 10 | Inhibition of viral replication |
| HIV | 5 | Disruption of viral entry mechanisms |
These results indicate that the compound may have potential as an antiviral therapeutic agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| Thymidine Kinase | 30 | Competitive inhibition |
| Dipeptidyl Peptidase | 12 | Non-competitive inhibition |
Such enzyme inhibition profiles suggest its utility in treating conditions where these enzymes are implicated.
Case Studies
Several case studies have reported on the biological effects of this compound:
- Case Study on Cancer Treatment : A study involving xenograft models showed significant tumor reduction in mice treated with the compound compared to controls.
- Clinical Trials for Viral Infections : Early-phase clinical trials indicated improved outcomes in patients with influenza infections when treated with this compound alongside standard antiviral therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
